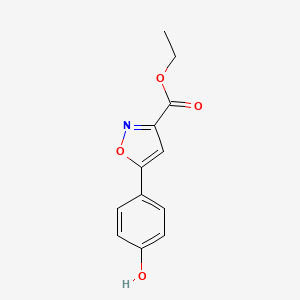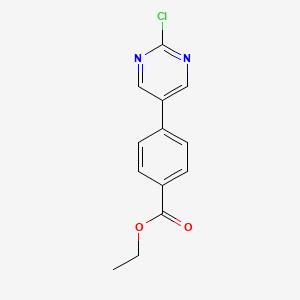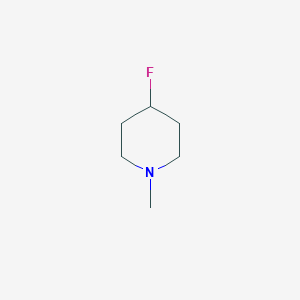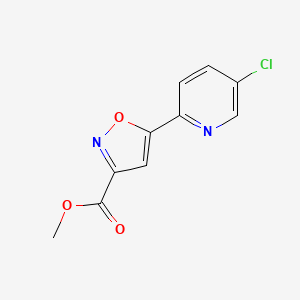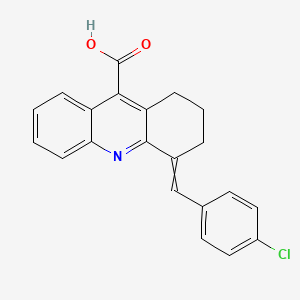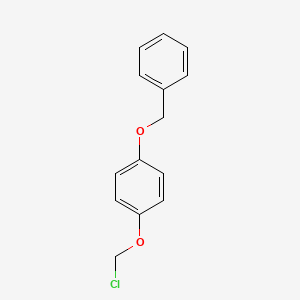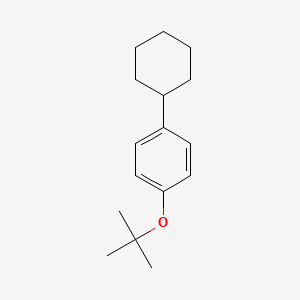
1-(tert-Butoxy)-4-cyclohexylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxy)-4-cyclohexylbenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclohexyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-4-cyclohexylbenzene typically involves the alkylation of 4-cyclohexylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
1-(tert-Butoxy)-4-cyclohexylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the benzene ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include tert-butyl alcohol, cyclohexane derivatives, and various substituted benzene compounds.
科学的研究の応用
1-(tert-Butoxy)-4-cyclohexylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving tert-butyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-Butoxy)-4-cyclohexylbenzene involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxyl radicals, which can participate in radical chain reactions. These radicals can interact with other molecules, leading to the formation of new chemical bonds and products .
類似化合物との比較
Similar Compounds
tert-Butyl Ethers: Compounds such as propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether share similar tert-butoxy groups.
tert-Butanesulfinamide: Used in asymmetric synthesis and shares the tert-butyl group.
Uniqueness
1-(tert-Butoxy)-4-cyclohexylbenzene is unique due to the presence of both a tert-butoxy group and a cyclohexyl group attached to a benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other tert-butyl-containing compounds .
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
1-cyclohexyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C16H24O/c1-16(2,3)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3 |
InChIキー |
DTURNWCKFPEMRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


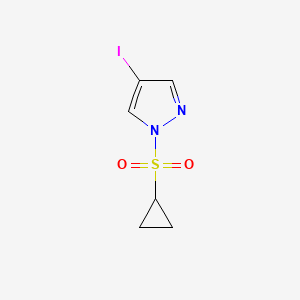
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
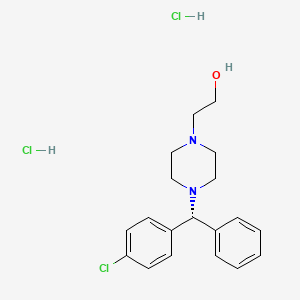
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
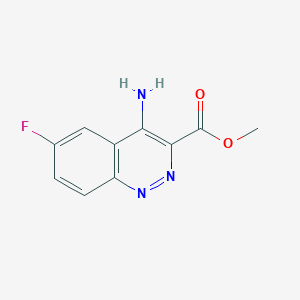
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
